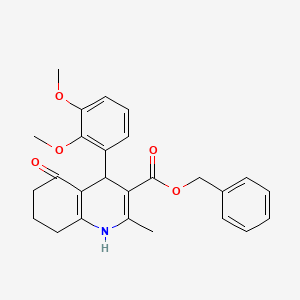
4-acetyl-1-hexyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-1-hexyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as AMPP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. AMPP belongs to the class of compounds known as pyrrolones, which have been found to possess a range of biological activities.
作用机制
The mechanism of action of AMPP is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. AMPP has been found to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties. AMPP has also been found to induce cell death in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
AMPP has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, which may contribute to its potential therapeutic applications. AMPP has also been found to induce cell death in cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, AMPP has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
AMPP has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use in scientific research. Additionally, AMPP has been found to have a range of biological activities, making it a versatile compound for use in various experiments. However, there are also limitations to the use of AMPP in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, the potential side effects of AMPP are not well known, which may limit its use in certain applications.
未来方向
There are several future directions for research on AMPP. One area of research is the investigation of its potential use in the treatment of cancer. AMPP has been found to induce cell death in cancer cells, and further research is needed to determine its efficacy in vivo. Another area of research is the investigation of its potential use in the treatment of neurodegenerative disorders. AMPP has been found to have neuroprotective effects, and further research is needed to determine its potential use in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, the mechanism of action of AMPP is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
合成方法
The synthesis of AMPP involves the reaction of 4-methoxyphenylhydrazine with 4-acetyl-1-hexyl-3-hydroxy-2H-pyrrol-2-one in the presence of a suitable catalyst. The reaction proceeds via the formation of a hydrazone intermediate, which is then cyclized to form the final product. The synthesis of AMPP has been optimized to yield high purity and yield, making it suitable for use in scientific research.
科学研究应用
AMPP has been the subject of scientific research due to its potential therapeutic applications. It has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. AMPP has been investigated for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
属性
IUPAC Name |
3-acetyl-1-hexyl-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-4-5-6-7-12-20-17(14-8-10-15(24-3)11-9-14)16(13(2)21)18(22)19(20)23/h8-11,17,22H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOHKZZRUJMWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[benzyl(methyl)amino]methyl}-4,6-diiodophenol](/img/structure/B4969724.png)
![2-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4969731.png)


![N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B4969759.png)
![2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)-1,3-benzothiazole](/img/structure/B4969764.png)


![2-amino-4-[4-(2-chloro-4-nitrophenoxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4969772.png)
![6-ethyl-6-methyl-7-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline-10-carboxylic acid](/img/structure/B4969776.png)
![methyl 4-chloro-3-({N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4969787.png)
![(5S)-5-[(benzyl{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4969788.png)
![N-[4-(aminosulfonyl)phenyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonamide](/img/structure/B4969800.png)
![3-isopropoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4969802.png)